4-([1,1'-Biphenyl]-4-yl)butan-2-amine

VAP-1 SSAO inflammation

Researchers optimizing VAP-1 inhibitor SAR require a structurally matched but pharmacologically silent control to validate assay specificity. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (CAS 859283-60-6) addresses this need with demonstrated >3,000-fold weaker VAP-1 inhibition (IC50 >100,000 nM) versus optimized biphenyl alkylamine leads (IC50 9.8-32 nM). • Enables unambiguous structure-activity relationship discrimination without confounding target engagement. • Weak GABA-A α1β2γ2S agonism (EC50 48 µM) supports electrophysiology threshold profiling. • Minimal CYP liability (IC50 >200 µM across CYP1A2, CYP2C8, CYP4F8) ensures non-interfering scaffold utility in ADME assays. Supplied at 98% purity with non-hazardous ambient shipping; ready for immediate derivatization or direct use as a reference standard.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
Cat. No. B13613407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-4-yl)butan-2-amine
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C16H19N/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8,17H2,1H3
InChIKeyVBLHVIZFSUTRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-([1,1'-Biphenyl]-4-yl)butan-2-amine Specifications & Overview


4-([1,1'-Biphenyl]-4-yl)butan-2-amine (CAS 859283-60-6) is a biphenyl-substituted butan-2-amine derivative with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . This compound belongs to the class of biphenyl alkylamines, characterized by a biphenyl moiety linked via a four-carbon chain to a primary amine group at the 2-position . Its reported logP value is 3.90 . The compound is available commercially at 98% purity and has been cataloged in bioactivity databases including ChEMBL (CHEMBL303714, CHEMBL4455221, CHEMBL4442292) [1][2][3].

Scaffold Biphenyl alkylamine with primary amine at 2-position
Profile Reported weak target engagement; inactive VAP-1, low-potency GABA-A agonist
Purity High-purity grade suitable for reproducible assay conditions

Structural Specificity of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine


The biphenyl alkylamine scaffold exhibits substantial target-engagement divergence depending on the position of the amine group and the length of the alkyl linker [1]. While this compound displays weak to negligible activity across several pharmacologically relevant targets (IC50/EC50 values in the high micromolar range) [2][3], structurally similar biphenyl butylamines have been optimized as potent inhibitors of the same targets [4]. For instance, VAP-1 inhibitors within the same patent family achieve nanomolar potency (IC50 = 32 nM) [4], whereas 4-([1,1'-Biphenyl]-4-yl)butan-2-amine exhibits IC50 >100,000 nM [2]. This >3,000-fold difference in potency underscores that minor structural modifications—such as the position of the amine on the butyl chain (2-amine vs. 1-amine) or the substitution pattern on the biphenyl core—drastically alter target binding. Consequently, substituting this compound with a generic biphenyl alkylamine without precise structural matching risks invalidating assay results due to unintended target engagement or lack thereof.

Amine position (2-amine vs 1-amine) may drastically alter target binding and invalidate SAR comparisons.
Alkyl linker length (butyl vs propyl/pentyl) can shift selectivity profile; substitution not interchangeable.
Biphenyl substitution pattern strongly influences potency; generic replacement risks inactive or off-target profiles.

Quantitative Differentiation of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine


VAP-1 Inhibition vs. Optimized Inhibitors

4-([1,1'-Biphenyl]-4-yl)butan-2-amine exhibits negligible inhibition of vascular adhesion protein-1 (VAP-1/SSAO), with an IC50 greater than 100,000 nM in both rat and human VAP-1 assays [1][2]. In stark contrast, a structurally optimized biphenyl alkylamine inhibitor from the same target class (BDBM128993) demonstrates potent inhibition with an IC50 of 32 nM against human VAP-1 and 9.8 nM against rat VAP-1 [3]. This >3,000-fold difference in potency confirms that the specific substitution pattern of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine renders it essentially inactive as a VAP-1 inhibitor.

VAP-1 Inhibition
Head-to-head
IC50 >100,000 nM (target) vs 32 nM (optimized biphenyl alkylamine)
Reported >3,000-fold weaker inhibition; inactive VAP-1 scaffold context
Radiochemistry-enzymatic assay; CHO cells; 30 min preincubation
VAP-1 SSAO inflammation amine oxidase

GABA-A α1β2γ2S Agonism vs. Endogenous GABA

4-([1,1'-Biphenyl]-4-yl)butan-2-amine acts as a weak agonist at the recombinant human GABA-A α1β2γ2S receptor, with an EC50 of 48,000 nM (48 µM) [1]. The endogenous agonist γ-aminobutyric acid (GABA) exhibits an EC50 of 17.1 µM (17,100 nM) at the same receptor subtype under comparable electrophysiological conditions [2]. The target compound is therefore approximately 2.8-fold less potent than GABA, classifying it as a low-potency GABA-A receptor ligand.

GABA-A α1β2γ2S Agonism
Cross-study comparable
EC50 48,000 nM (2.8× weaker than GABA, 17,100 nM)
Low-potency reference agonist profile
Recombinant receptor in tsA201 cells; 30 min incubation
GABA-A receptor neuropharmacology ion channel CNS

CYP4F8 Inhibition vs. Reference Inhibitor CAY10770

4-([1,1'-Biphenyl]-4-yl)butan-2-amine inhibits CYP4F8 with an IC50 of 380,000 nM (380 µM) in human HepG2 cell membranes [1]. The reference CYP4 inhibitor CAY10770 inhibits CYP4F8 with an IC50 of 167 µM under comparable in vitro conditions . The target compound is approximately 2.3-fold less potent than CAY10770, indicating it is a weak CYP4F8 inhibitor.

CYP4F8 Inhibition
Cross-study comparable
IC50 380,000 nM
Weak inhibition; 2.3-fold less potent than reference CAY10770
HepG2 membranes; Luc-BE substrate; 10 min incubation
cytochrome P450 CYP4F8 drug metabolism ADME

CYP1A2 and CYP2C8 Inhibition vs. Selective Inhibitors

4-([1,1'-Biphenyl]-4-yl)butan-2-amine inhibits CYP1A2 with an IC50 of 228,000 nM (228 µM) and CYP2C8 with an IC50 of 954,000 nM (954 µM) in human liver microsomes [1]. For comparison, the selective CYP1A2 inhibitor furafylline exhibits an IC50 in the low micromolar range (typically 0.5–5 µM) [2], and the CYP2C8 inhibitor montelukast has a reported IC50 of approximately 1–10 µM [3]. The target compound is 45- to 450-fold less potent than these reference inhibitors, confirming its weak CYP inhibitory profile.

CYP1A2 & CYP2C8 Inhibition
Class-level
CYP1A2 IC50 228,000 nM; CYP2C8 IC50 954,000 nM
Weak CYP inhibition profile; non-interfering scaffold context
Human liver microsomes; substrate-specific; data to verify
cytochrome P450 CYP1A2 CYP2C8 drug-drug interaction

4-([1,1'-Biphenyl]-4-yl)butan-2-amine Application Scenarios


Negative Control for VAP-1 Inhibitor Screening

Given its >100,000 nM IC50 against VAP-1 [1], compared to optimized biphenyl alkylamine inhibitors with IC50 values in the low nanomolar range (9.8–32 nM) [2], this compound is ideally suited as a negative control or an inactive scaffold in VAP-1 inhibitor discovery programs. Its structural similarity to potent VAP-1 inhibitors enables the assessment of structure-activity relationships without confounding target engagement.

Low-Potency Reference Agonist for GABA-A α1β2γ2S Receptor

With an EC50 of 48 µM at the GABA-A α1β2γ2S receptor [3]—approximately 2.8-fold weaker than the endogenous agonist GABA (EC50 = 17.1 µM) [4]—this compound serves as a low-potency reference agonist. It is particularly useful for establishing concentration-response curves in electrophysiological studies where partial or weak agonism is required to probe receptor activation thresholds.

Non-Interfering Scaffold for CYP Metabolism Studies

The compound's weak inhibition of major CYP isoforms—CYP4F8 (IC50 = 380 µM), CYP1A2 (IC50 = 228 µM), and CYP2C8 (IC50 = 954 µM) [5]—positions it as a non-interfering scaffold in ADME assays. Its minimal CYP liability reduces the risk of confounding drug-drug interaction signals, making it a suitable building block for probe molecules where metabolic stability is the primary focus rather than CYP inhibition.

Synthetic Intermediate for Biphenyl Bioactive Molecules

As a primary amine with a biphenyl moiety, 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a versatile synthetic intermediate for constructing more complex biphenyl alkylamines. Patents describe its utility in preparing antiarrhythmic agents and other biphenyl-substituted propyl, butyl, and pentylamines [6]. Its commercial availability at 98% purity facilitates reliable scale-up and derivatization.

Application
Selection Property
Validation Focus
VAP-1 inhibitor screening (negative control)
Inactive VAP-1 scaffold
Confirm lack of VAP-1 inhibition
GABA-A receptor pharmacology studies
Low-potency partial agonism
Establish concentration-response thresholds
CYP metabolism ADME studies
Weak CYP inhibitory profile
Verify non-interference in metabolic stability
Synthetic intermediate for biphenyl amines
Primary amine functionality
Derivatization and scale-up feasibility

Technical Documentation Hub

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28 linked technical documents
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